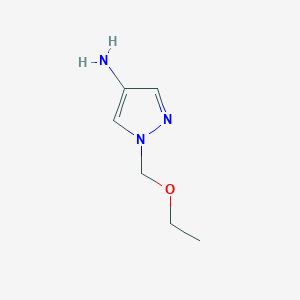
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is a cyclic organobromine compound that is used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a boiling point of 137-138°C. It is also known as trans-1-Bromomethyl-3-tert-butoxycyclobutane. This compound is used in a variety of chemical synthesis processes and has many potential applications in scientific research.
Applications De Recherche Scientifique
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has many potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, peptides, and polymers. It has also been used as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of polymeric materials.
Mécanisme D'action
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is a reagent that is used in a variety of chemical synthesis processes. It is believed to act as a Lewis acid, which is a type of molecule that can donate a pair of electrons to form a covalent bond. This enables the formation of new molecules from existing molecules.
Biochemical and Physiological Effects
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to be non-toxic and is not known to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored at room temperature for long periods of time. However, it is a highly reactive compound and must be handled with care in order to avoid potential hazards.
Orientations Futures
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, has many potential applications in scientific research. It can be used in a variety of chemical synthesis processes, and it has potential applications in the synthesis of pharmaceuticals, polymers materials, and heterocyclic compounds. Additionally, further research is needed to determine the biochemical and physiological effects of this compound on humans and animals. Finally, more research is needed to determine the potential applications of this compound in the field of nanotechnology.
Méthodes De Synthèse
Rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans, is synthesized through a process of reaction between 1-bromo-3-tert-butoxycyclobutane and a catalytic amount of sodium hydride. The reaction is carried out in a solution of dimethylformamide (DMF) at a temperature of 0°C. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans involves the reaction of a cyclobutane derivative with a bromomethylating agent and a tert-butoxy group. The reaction is carried out under specific conditions to obtain the desired product.", "Starting Materials": [ "Cyclobutane derivative", "Bromomethylating agent", "Tert-butoxy group" ], "Reaction": [ "Step 1: The cyclobutane derivative is reacted with the bromomethylating agent in the presence of a catalyst to form a bromomethyl cyclobutane intermediate.", "Step 2: The tert-butoxy group is added to the bromomethyl cyclobutane intermediate using a suitable reagent and under specific conditions to obtain the desired product, rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans." ] } | |
Numéro CAS |
2763741-30-4 |
Nom du produit |
rac-(1r,3r)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane, trans |
Formule moléculaire |
C9H17BrO |
Poids moléculaire |
221.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



